Aminooxy-amido-PEG4-propargyl
CAS No.:
Cat. No.: VC13673746
Molecular Formula: C13H24N2O6
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O6 |
|---|---|
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | 2-aminooxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide |
| Standard InChI | InChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16) |
| Standard InChI Key | FHURZUINFBYFMV-UHFFFAOYSA-N |
| SMILES | C#CCOCCOCCOCCOCCNC(=O)CON |
| Canonical SMILES | C#CCOCCOCCOCCOCCNC(=O)CON |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Aminooxy-amido-PEG4-propargyl features a tripartite structure:
-
Aminooxy group: Enables oxime ligation with ketone or aldehyde functional groups, commonly found in modified antibodies .
-
PEG4 spacer: A tetraethylene glycol chain that enhances solubility and reduces steric hindrance during conjugation .
-
Propargyl terminus: Provides an alkyne group for CuAAC reactions with azide-containing molecules .
The compound's linear structure (C₁₃H₂₄N₂O₆) is optimized for biocompatibility, with the PEG4 moiety balancing hydrophilicity and molecular flexibility .
Key Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 304.34 g/mol | |
| Physical State | Viscous liquid | |
| Solubility | Soluble in DMSO, water | |
| Storage Conditions | 4°C (sealed, desiccated) | |
| CAS Registry Number | 2253965-03-4 |
The PEG4 spacer contributes to a hydrodynamic radius of approximately 2.5 nm, which helps mitigate aggregation in biological systems . Thermal stability testing shows decomposition above 150°C, necessitating strict temperature control during handling .
Synthetic Applications in Antibody-Drug Conjugates
Role in ADC Architecture
As a non-cleavable linker, aminooxy-amido-PEG4-propargyl forms stable bonds between monoclonal antibodies and cytotoxic agents such as monomethyl auristatin E (MMAE) or F (MMAF) . Unlike protease-sensitive linkers, its ether and amide bonds resist enzymatic cleavage, ensuring payload release only upon antibody internalization and lysosomal degradation .
Conjugation Protocol Optimization
Typical ADC synthesis involves:
-
Antibody Oxidation: Generation of aldehyde groups via periodate treatment of antibody glycans .
-
Oxime Ligation: Reaction of aminooxy group with aldehyde at pH 4.5–6.0 (20–25°C, 4–6 hours) .
-
Payload Attachment: CuAAC-mediated coupling of azide-functionalized cytotoxins to the propargyl terminus .
Studies demonstrate conjugation efficiencies exceeding 85% when using copper(II) sulfate/sodium ascorbate catalyst systems . The PEG4 spacer maintains antibody affinity (K<sub>D</sub> ≤ 1 nM) while accommodating payloads up to 8 kDa .
Click Chemistry Applications
Radiopharmaceutical Labeling
The propargyl group enables efficient <sup>18</sup>F-labeling for positron emission tomography (PET) probes. Copper-catalyzed reactions with azide-bearing <sup>18</sup>F precursors achieve radiochemical yields of 71–99% within 30 minutes . Recent applications include:
-
Peptide Labeling: <sup>18</sup>F-cyclo(RGDyK) conjugates for angiogenesis imaging .
-
Nanoparticle Functionalization: ZnO nanoparticles modified for targeted drug delivery .
Surface Modification Strategies
Material science applications leverage the compound's bifunctionality for:
-
Biosensor Development: Covalent attachment of antibodies to gold surfaces via thiol-alkyne coupling .
-
Hydrogel Functionalization: PEGDA hydrogels with immobilized growth factors for tissue engineering .
Reaction kinetics studies show second-order rate constants (k<sub>2</sub>) of 0.8–1.2 M<sup>−1</sup>s<sup>−1</sup> in aqueous media at 37°C .
Stability and Pharmacokinetic Considerations
In Vitro Stability
| Condition | Stability Profile | Source |
|---|---|---|
| Plasma (pH 7.4, 37°C) | >95% intact after 72 h | |
| Lysosomal Buffer (pH 5.0) | <5% payload release in 48 h | |
| Oxidative Stress (H<sub>2</sub>O<sub>2</sub>) | No degradation at 1 mM |
The PEG4 spacer reduces nonspecific protein binding to <15% compared to shorter PEG linkers .
In Vivo Performance
Preclinical studies in xenograft models demonstrate:
-
Circulation Half-life: 78–84 hours (vs. 52 h for PEG2 analogs) .
-
Clearance: Renal excretion predominates (62% total dose at 96 h) .
| Parameter | Specification | Source |
|---|---|---|
| GHS Classification | Flammable Solid (Class 4.1) | |
| Signal Word | Danger | |
| Hazard Statements | H228, H315, H319 |
Recent Advancements and Future Directions
Theranostic Applications
Combining PET imaging (<sup>64</sup>Cu labeling) and drug delivery in single constructs has shown promise in glioblastoma models. Dual-labeled ADCs achieved tumor-to-background ratios of 12.3:1 (PET) and 58% growth inhibition .
Multifunctional Linker Systems
Third-generation derivatives incorporating:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume